molecular formula C58H65F6N4O2P B1192621 Cyanine7 DBCO

Cyanine7 DBCO

Cat. No.: B1192621
M. Wt: 995.15
InChI Key: BCPAGJWDXBIMJR-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanine7 DBCO is a NIR fluorescent dye with cycloalkyne moiety for the conjugation with azides by means of copper-free, strain promoted alkyne azide cycloaddition (spAAC). Azodibenzocyclooctyne (DBCO or ADIBO) fragment is a stable but active cycloalkyne that reacts very rapidly with azides.

Properties

Molecular Formula

C58H65F6N4O2P

Molecular Weight

995.15

IUPAC Name

N/A

InChI

InChI=1S/C58H64N4O2.F6P/c1-57(2)48-26-13-16-29-51(48)60(5)53(57)37-33-43-21-20-22-44(41-43)34-38-54-58(3,4)49-27-14-17-30-52(49)61(54)40-19-7-8-31-55(63)59-39-18-6-9-32-56(64)62-42-47-25-11-10-23-45(47)35-36-46-24-12-15-28-50(46)62;1-7(2,3,4,5)6/h10-17,23-30,33-34,37-38,41H,6-9,18-22,31-32,39-40,42H2,1-5H3;/q;-1/p+1

InChI Key

BCPAGJWDXBIMJR-UHFFFAOYSA-O

SMILES

F[P-](F)(F)(F)(F)F.CC(C)(C1=CC=CC=C21)C(/C=C/C3=C/C(CCC3)=C/C=C4C(C)(C)C(C=CC=C5)=C5N\4C)=[N+]2CCCCCC(NCCCCCC(N6C7=CC=CC=C7C#CC8=C(C=CC=C8)C6)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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